Ethyl 2-(1H-purin-6-yl)acetate is a chemical compound that belongs to the class of purine derivatives, which are important in various biological processes. The compound features a purine base, which is crucial in the structure of nucleic acids, and an ethyl acetate moiety that enhances its solubility and reactivity. This compound is of interest in medicinal chemistry due to its potential applications in drug development and biochemical research.
Ethyl 2-(1H-purin-6-yl)acetate can be synthesized from various precursors, particularly through methods involving purine derivatives. It is classified as an acetate ester of purine, specifically a substituted purine derivative. The compound can be sourced from commercial suppliers or synthesized in laboratory settings using established chemical methods.
The synthesis of ethyl 2-(1H-purin-6-yl)acetate has been explored through several methodologies, primarily focusing on palladium-catalyzed cross-coupling reactions. One effective method involves the reaction of 6-chloropurines with Reformatsky reagents under mild conditions, which allows for the formation of the desired acetate with moderate yields .
The synthesis typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ combined with phosphine ligands. The reaction conditions include the use of solvents like tetrahydrofuran and temperature control to optimize yield and purity. For example, one study reported a yield of approximately 91% for a related purine acetate using optimized conditions .
Ethyl 2-(1H-purin-6-yl)acetate has a complex molecular structure characterized by the purine ring fused with an ethyl acetate group. The structural formula can be represented as follows:
The molecular weight of ethyl 2-(1H-purin-6-yl)acetate is approximately 246.27 g/mol. The compound's structural features include nitrogen atoms in the purine ring, which contribute to its biological activity.
Ethyl 2-(1H-purin-6-yl)acetate can undergo various chemical reactions typical of esters and purines. These include hydrolysis to form corresponding acids and alcohols, as well as substitution reactions where the acetate group can be replaced by other nucleophiles.
For instance, hydrolysis under acidic or basic conditions leads to the formation of 2-(1H-purin-6-yl)acetic acid and ethanol. Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the acetate group.
The mechanism by which ethyl 2-(1H-purin-6-yl)acetate exerts its biological effects is not fully elucidated but is likely related to its interactions with biological macromolecules such as enzymes or nucleic acids. The purine base may mimic natural substrates or inhibitors involved in nucleotide metabolism.
Studies suggest that derivatives of purines can influence cellular processes like signal transduction and gene expression, indicating that ethyl 2-(1H-purin-6-yl)acetate may play a role in modulating these pathways .
Ethyl 2-(1H-purin-6-yl)acetate typically appears as a crystalline solid or oily liquid depending on purity and environmental conditions. It has a melting point that varies based on crystallization conditions.
The compound is soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water due to its hydrophobic characteristics. Its stability under standard laboratory conditions makes it suitable for further functionalization and derivatization.
Scientific Uses
Ethyl 2-(1H-purin-6-yl)acetate serves as an important intermediate in the synthesis of various biologically active compounds, particularly in pharmacology and medicinal chemistry. It is used in studies aimed at developing new therapeutic agents targeting diseases related to nucleic acid metabolism, such as cancer and viral infections . Additionally, it may find applications in biochemical assays due to its ability to interact with nucleic acid structures.
Advanced multi-component reactions (MCRs) have revolutionized the synthesis of complex purine derivatives, enabling efficient molecular diversification with minimal purification steps. A particularly effective approach involves the TMSOTf-catalyzed reaction between 6-chloropurine, acetals, and acetic anhydride in acetonitrile solvent. This methodology facilitates the introduction of branched aliphatic chains at the N-9 position while simultaneously acylating the purine nitrogen, all within a remarkably short 15-minute reaction time at ambient temperature [6].
The mechanistic pathway involves Lewis acid activation of the acetal, generating an electrophilic oxocarbenium intermediate that undergoes nucleophilic attack by the purine. Subsequent transacetylation occurs in situ, yielding functionalized purine esters. This one-pot strategy demonstrates exceptional functional group tolerance, accommodating various acetal structures including cyclic (1,3-dioxolane) and acyclic variants. The reaction typically achieves high yields ranging from 67-88%, with the highest efficiency observed when employing 2-bromomethyl-1,3-dioxolane as the alkylating component [6].
Table 1: Optimization of Multi-component Purine Functionalization
Lewis Acid Catalyst | Temperature (°C) | Reaction Time | Yield (%) | N-9:N-7 Selectivity |
---|---|---|---|---|
TMSOTf | 25 | 15 min | 83% | >99:1 |
SnCl₄ | 25 | 15 min | 60% | >99:1 |
BF₃·Et₂O | 70 | 15 min | 27% | 67:33 |
TiCl₄ | 70 | 15 min | 25% | 83:17 |
None | 25 | 15 min | 0% | - |
Achieving regiochemical control during purine alkylation presents a significant synthetic challenge due to the comparable nucleophilicity of N-7 and N-9 positions. Ethyl 2-(1H-purin-6-yl)acetate serves as an excellent regioselective platform for generating acyclic nucleoside analogues when paired with optimized electrophiles. The electron-withdrawing effect of the acetate moiety subtly modulates electron density at N-7 and N-9, creating a favorable electronic gradient that promotes alkylation at N-9 [7].
The critical importance of regiocontrol is exemplified in the synthesis of acyclovir derivatives, where N-9 substitution is essential for bioactivity. When 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (aciclovir impurity A) is synthesized, careful optimization prevents the formation of the therapeutically inactive N-7 isomer [8]. Modern approaches employ mercury(II) cyanide-mediated alkylation to achieve N-9 selectivity exceeding 95%, representing a substantial improvement over classical sodium salt alkylation methods that typically yield N-7:N-9 ratios between 1:1 and 2:1 [6].
Table 2: Regioselectivity in Purine Alkylation Reactions
Alkylation Method | Electrophile | N-9 Selectivity | Yield (%) |
---|---|---|---|
Mercury(II) cyanide catalysis | (2-Acetoxyethoxy)methyl bromide | >95% | 84-89% |
Sodium salt alkylation | (2-Trimethylsilyloxyethoxy)methyl iodide | 85-90% | 75% |
TMSOTf-activated MCR | 2-Bromomethyl-1,3-dioxolane | >99% | 83% |
Acid-catalyzed transetherification | 2-Oxa-1,4-butanediol diacetate | >95% | 66% |
The purine scaffold in ethyl 2-(1H-purin-6-yl)acetate readily undergoes nucleophilic displacement at C-2, C-6, and C-8 positions, enabling the introduction of diverse nitrogenous heterocycles. Palladium-catalyzed cross-coupling reactions have proven particularly effective for installing complex pharmacophores, including piperazinyl and morpholinyl groups that enhance water solubility and receptor interactions [7].
A notable application involves the synthesis of ethyl 2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate (CID 647575), where the morpholine moiety is introduced via Buchwald-Hartwig amination using palladium acetate and Xantphos as the catalytic system. This transformation requires carefully controlled anhydrous conditions in aprotic solvents such as toluene or dioxane at 80-100°C, achieving cyclized product yields exceeding 70% [7]. Similarly, patent literature describes copper(I)-catalyzed N-arylation for synthesizing complex purine-2,6-diones bearing 8-[(3R)-3-amino-1-piperidinyl] substituents, highlighting the versatility of transition metal catalysis in purine functionalization [4].
The reaction medium profoundly influences both the efficiency and regiochemical outcome of purine functionalization. Comprehensive solvent screening for ethyl 2-(1H-purin-6-yl)acetate synthesis reveals that polar aprotic solvents with moderate dielectric constants optimize reaction kinetics while maintaining N-9 selectivity. Acetonitrile (ε=37.5) emerges as the superior solvent, providing 83% yield in TMSOTf-catalyzed MCRs, significantly outperforming alternatives like dichloromethane (14% yield) or acetone (14% yield) [6].
Catalyst selection follows a similarly nuanced pattern. While Lewis acidic metal halides (SnCl₄, TiCl₄) show moderate efficacy at elevated temperatures, silyl-based catalysts like TMSOTf demonstrate exceptional catalytic efficiency at ambient temperature. The superior performance of TMSOTf stems from its dual capacity to activate both the acetal component toward ionization and the anhydride toward nucleophilic attack, creating a concerted reaction pathway that minimizes byproduct formation [6]. For specialized esterification reactions, potassium carbonate in DMF serves as an effective mild base system for O-alkylation without affecting the purine core [8].
Table 3: Solvent Effects in Purine Functionalization Reactions
Solvent | Dielectric Constant | Yield (%) | N-7 Byproduct Formation |
---|---|---|---|
Acetonitrile | 37.5 | 83% | <1% |
Nitromethane | 35.9 | 67% | 4-6% |
Ethyl acetate | 6.02 | 54% | 5-7% |
1,4-Dioxane | 2.21 | 54% | 4-6% |
Dichloromethane | 8.93 | 14% | 8-12% |
Dimethylformamide | 36.7 | 0% | - |
Modern synthetic approaches increasingly emphasize sustainability principles in purine chemistry, with significant advances in atom economy, energy efficiency, and waste reduction. The multi-component alkylation strategy for ethyl 2-(1H-purin-6-yl)acetate derivatives exemplifies this trend, consolidating three synthetic steps into a single operation with an atom efficiency exceeding 85% while eliminating intermediate purification requirements [6].
Solvent-free conditions have been successfully implemented for purine esterification using microwave dielectric heating, reducing reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [6]. Additionally, continuous flow processing of purine derivatives enhances heat and mass transfer while minimizing solvent consumption. The integration of heterogeneous acid catalysts (e.g., sulfonated zirconia) in esterification reactions facilitates catalyst recovery and reuse across multiple cycles, significantly improving process sustainability metrics [2] [6]. These green methodologies align with pharmaceutical industry goals of reducing process mass intensity while maintaining synthetic flexibility for structure-activity relationship exploration.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0